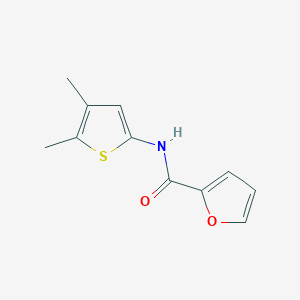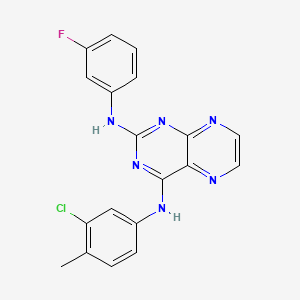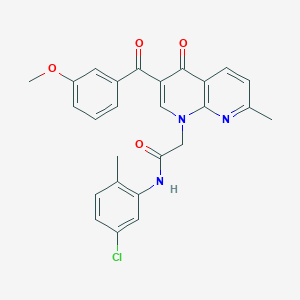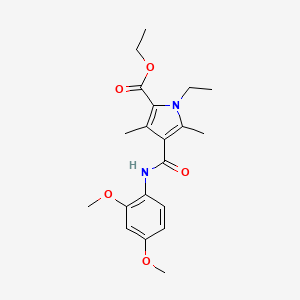
Tert-butyl 4-(2-((2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-((2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H33N3O6 and its molecular weight is 411.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound is utilized in the synthesis of enantiopure derivatives and other complex molecules. For instance, Marin et al. (2004) demonstrated its use in preparing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, showcasing its utility in generating molecules of biological interest with high stereoselectivity (Marin et al., 2004). Similarly, Kulkarni et al. (2016) synthesized and characterized derivatives of N-Boc piperazine, highlighting its role in forming structurally diverse molecules with potential antibacterial and antifungal applications (Kulkarni et al., 2016).
Molecular Structure Analysis
Detailed molecular structure analyses, such as X-ray diffraction studies, have been performed on derivatives of this compound to understand their crystal packing and intermolecular interactions. Çolak et al. (2021) investigated the crystal and molecular structure of a related compound, providing insights into the stabilization mechanisms and hydrogen bonding patterns within the crystal structure (Çolak et al., 2021). Such studies are crucial for the development of materials with specific physical properties.
Biological Activity
Research has also explored the biological activity of related compounds. For instance, studies on analogues and derivatives have investigated their antibacterial, antifungal, and anthelmintic activities, offering a glimpse into their potential therapeutic applications. The work by Kulkarni et al. (2016) and Sanjeevarayappa et al. (2015) exemplifies this, as their derivatives showed moderate biological activity, indicating a pathway for the development of new drugs or preservatives (Kulkarni et al., 2016); (Sanjeevarayappa et al., 2015).
Modulation of Genotoxicity
Additionally, derivatives have been used to study the modulation of genotoxicity, showcasing the compound's relevance in toxicology research. Skolimowski et al. (2010) utilized derivatives to modulate the genotoxicity of ethoxyquin, demonstrating the potential of these compounds in studying and mitigating DNA damage (Skolimowski et al., 2010).
Propiedades
IUPAC Name |
tert-butyl 4-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethylamino]-2-oxoethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O6/c1-20(2,3)29-19(27)22-9-6-15(7-10-22)14-16(24)21-8-12-28-13-11-23-17(25)4-5-18(23)26/h15H,4-14H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZPBBWHVAOLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2710826.png)

![N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B2710830.png)
![2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride](/img/structure/B2710832.png)




![6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2710839.png)

![3,7,9-trimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2710842.png)

![3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2710845.png)